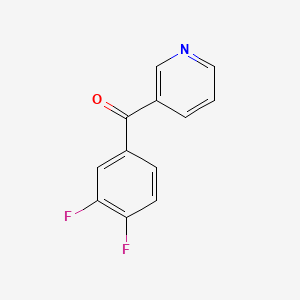

3-(3,4-Difluorobenzoyl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of “3-(3,4-Difluorobenzoyl)pyridine” and its derivatives often involves complex chemical reactions. For instance, one method involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides . Another method involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .

Molecular Structure Analysis

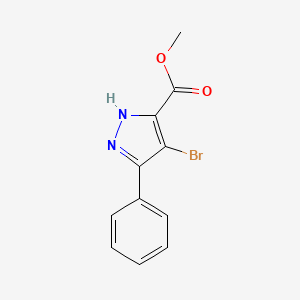

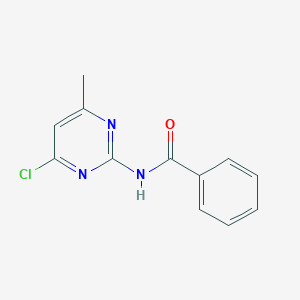

The molecular structure of “3-(3,4-Difluorobenzoyl)pyridine” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached to the benzoyl group . The unique structure of this compound contributes to its chemical properties and potential applications.

Chemical Reactions Analysis

The chemical reactions involving “3-(3,4-Difluorobenzoyl)pyridine” can be complex and varied. For example, one study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis . Another study reported a regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates .

Aplicaciones Científicas De Investigación

DNA Binding Agents

- Symmetrical Bis-2-(Pyridyl)-1H-Benzimidazoles : These compounds, which include 3-(3,4-Difluorobenzoyl)pyridine derivatives, have shown AT-specific DNA binding properties. Their binding affinities to double-stranded DNA differ based on the position of the pyridine, as demonstrated in studies involving fluorescence titration, circular dichroism, and thermal denaturation of DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).

Synthesis and Chemical Reactions

- Carbene-Pyridine Ylides : 2-Pyridylacylcarbenes, related to 3-(3,4-Difluorobenzoyl)pyridine, have been observed to undergo various photolytic transformations, forming distinct chemical structures (Kuhn, Plüg, & Wentrup, 2000).

- Pyridine Functionalised N-Heterocyclic Carbene Complexes : These complexes, including derivatives of 3-(3,4-Difluorobenzoyl)pyridine, are effective catalysts in reactions like Heck arylation (Tulloch et al., 2000).

Biomedical Applications

- 1H-Pyrazolo[3,4-b]Pyridines : This class of heterocyclic compounds, which could include 3-(3,4-Difluorobenzoyl)pyridine structures, has been explored for various biomedical applications. Over 300,000 such compounds have been described, showcasing their diverse potential in the biomedical field (Donaire-Arias et al., 2022).

Molecular Electrostatic Potential

- Hydrogen Bonding Selectivity : A study involving biimidazole-based compounds, related to 3-(3,4-Difluorobenzoyl)pyridine, demonstrated that molecular electrostatic potential can be a reliable predictor for hydrogen bond-based intermolecular interactions (Aakeröy, Wijethunga, & Desper, 2015).

Supramolecular Chemistry

- Gel Formation and Metal Ion Sensing : Pyridine coupled mono and bisbenzimidazoles, which are structurally related to 3-(3,4-Difluorobenzoyl)pyridine, have been used as supramolecular gelators with selective responses to metal ions like Ag+, Cu2+, and Hg2+ (Panja, Bhattacharya, & Ghosh, 2018).

Direcciones Futuras

The future directions for “3-(3,4-Difluorobenzoyl)pyridine” could involve further exploration of its potential applications in various fields. For instance, one study suggested that pyrazolo [3,4-b]pyridine derivatives show promising antituberculotic activity, indicating potential for further exploration . Another study suggested that the scaffold of “3-(3,4-Difluorobenzoyl)pyridine” could be used to create biologically relevant molecules and direct drug/natural product conjugation .

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEXCZJJQFDSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorobenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)

![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)

![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)